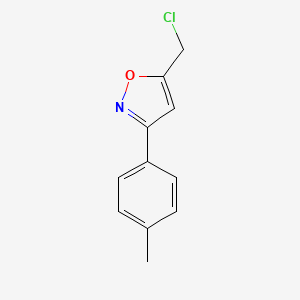

5-(Chloromethyl)-3-(p-tolyl)isoxazole

Description

Historical Trajectory and Methodological Evolution in Isoxazole (B147169) Research

The history of isoxazole chemistry dates back to the late 19th and early 20th centuries. The seminal work in this area is often attributed to Ludwig Claisen, who first identified the cyclic structure of a substituted isoxazole in 1888 and later, in 1903, reported the synthesis of the parent compound. nih.govijpcbs.com Early synthetic work was pioneered by Dunstan and Dymond, who first synthesized the isoxazole ring. ijpcbs.com A significant leap in understanding came from the studies of Quilico between 1930 and 1946, which detailed the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Early methodologies have since undergone a dramatic evolution. The most universal and widely researched approach to isoxazole synthesis is the [3+2] cycloaddition (also known as the 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene. researchgate.netnih.govwikipedia.org The advent of modern synthetic techniques has refined and expanded the toolkit available to chemists.

Recent decades have seen the development of more sophisticated and efficient methods, including:

Metal-Catalyzed Reactions: The use of copper(I) and ruthenium(II) catalysts has become common for promoting regioselective cycloaddition reactions, often leading to higher yields and milder reaction conditions. nih.govnih.gov Gold-catalyzed cycloisomerization of α,β-acetylenic oximes has also emerged as a powerful route to substituted isoxazoles. organic-chemistry.org

Green Chemistry Approaches: To address environmental concerns, methodologies utilizing aqueous media, microwave-assisted synthesis, and metal-free reaction conditions have been developed, offering benefits such as reduced waste, shorter reaction times, and easier work-ups. rsc.orgnih.gov

Direct Functionalization: Advanced strategies now allow for the direct functionalization of the pre-formed isoxazole ring through techniques like C-H activation, providing access to a wide array of derivatives that were previously difficult to synthesize. researchgate.net

This methodological evolution has transformed the synthesis of isoxazoles from a specialized area into a robust and versatile component of modern organic chemistry, enabling the creation of a vast library of complex and functionally diverse molecules. rsc.org

Significance of Heterocyclic Frameworks as Synthetic Building Blocks and Scaffolds

Heterocyclic compounds are a cornerstone of modern drug discovery and organic synthesis. rroij.com Their prevalence is remarkable, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This ubiquity stems from the unique structural and electronic properties conferred by the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) within a cyclic framework. rroij.com

The strategic importance of these frameworks includes:

Structural Diversity: Heterocycles provide a vast array of three-dimensional molecular scaffolds that can be tailored to interact with specific biological targets like enzymes and receptors. rroij.com This diversity allows medicinal chemists to fine-tune the potency and selectivity of drug candidates.

Modulation of Physicochemical Properties: The incorporation of heteroatoms allows for the precise modification of key drug-like properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity. This control is crucial for optimizing the pharmacokinetic profiles of therapeutic agents. nih.gov

Versatile Synthetic Intermediates: Heterocyclic rings are not just final targets but also serve as versatile building blocks. The isoxazole ring, for instance, can be chemically transformed into other important functional units like γ-amino alcohols, β-hydroxy ketones, and 1,3-dicarbonyl compounds, making it a valuable synthon for constructing more complex molecular architectures. ijpcbs.comresearchgate.net

Because of these attributes, heterocyclic scaffolds are indispensable tools for expanding the available "drug-like chemical space" and accelerating the discovery and development of new therapeutic agents. nih.govrsc.org

Rationale for Focused Academic Inquiry into 5-(Chloromethyl)-3-(p-tolyl)isoxazole

The specific compound this compound is a subject of focused academic and industrial interest due to its strategic combination of a stable heterocyclic core and a highly reactive functional group. The rationale for its study is centered on its utility as a versatile synthetic intermediate.

The key structural features underpinning its importance are:

The Isoxazole Core: The 3-(p-tolyl)isoxazole scaffold provides a stable, aromatic core that is present in many biologically active molecules. The para-tolyl group (a methyl group on a phenyl ring) at the 3-position influences the molecule's steric and electronic properties, which can be leveraged in designing target-specific compounds.

The 5-(Chloromethyl) Group: This is the most critical feature for its role as a synthetic building block. The chloromethyl group (–CH₂Cl) is a reactive electrophilic site. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution.

This reactivity allows this compound to serve as a precursor for a wide range of derivatives. Research has demonstrated that the chlorine atom can be readily displaced by various nucleophiles—such as amines, thiols, and alkoxides—to introduce new functional groups at the 5-position. researchgate.netresearchgate.net This capability enables the straightforward synthesis of diverse libraries of isoxazole-containing compounds. For example, it is used to synthesize conjugates with amino acids, secondary and tertiary amines, and other biologically relevant moieties. researchgate.net

Therefore, the focused inquiry into this compound is driven by its potential to act as a pivotal intermediate, providing a reliable and efficient route to novel, functionalized isoxazole derivatives for applications in medicinal chemistry and materials science.

Overview of Advanced Methodologies Employed in the Study of Isoxazole Derivatives

The study of isoxazole derivatives, including this compound, relies on a suite of advanced synthetic and analytical methodologies to ensure efficient synthesis and unambiguous structural confirmation.

Synthetic Methodologies

Modern organic synthesis employs a variety of sophisticated techniques to construct the isoxazole ring with high efficiency and control over substitution patterns.

Interactive Table: Modern Synthetic Routes to Isoxazoles

| Synthesis Method | Description | Key Advantages |

| [3+2] Cycloaddition | Reaction of a nitrile oxide with an alkyne. Often catalyzed by metals like Copper(I) or Ruthenium(II). nih.gov | High regioselectivity, wide functional group tolerance, and can be performed under mild conditions. organic-chemistry.org |

| Condensation Reactions | Reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netwikipedia.org | Utilizes readily available starting materials. |

| Cycloisomerization | Intramolecular cyclization of substrates like α,β-acetylenic oximes, often catalyzed by Gold(III) chloride. organic-chemistry.org | Provides access to selectively substituted isoxazoles. |

| Metal-Free Synthesis | Utilizes reagents like tert-butyl hypoiodite (B1233010) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to avoid metal catalysts. researchgate.net | Lower cost, reduced toxicity, and easier purification. nih.gov |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates. | Significantly shorter reaction times and often improved yields. nih.gov |

Analytical and Characterization Methodologies

Once synthesized, the precise structure and purity of isoxazole derivatives must be confirmed. A combination of spectroscopic and analytical techniques is employed for this purpose. researchgate.neticm.edu.pl

Interactive Table: Analytical Techniques for Isoxazole Characterization

| Technique | Abbreviation | Information Provided |

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of atoms, and the chemical environment of protons and carbons in the molecule. researchgate.netniscpr.res.in |

| Infrared Spectroscopy | IR / FTIR | Identifies the presence of specific functional groups (e.g., C=N, N-O, C-Cl) based on their characteristic vibrational frequencies. researchgate.net |

| Mass Spectrometry | MS | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which helps confirm the molecular formula and structural components. niscpr.res.in |

| Elemental Analysis | Measures the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) to verify the empirical formula of the synthesized compound. researchgate.net |

These advanced methodologies are essential for the robust synthesis and reliable characterization of this compound and its derivatives, facilitating their application in further scientific research.

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

5-(chloromethyl)-3-(4-methylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3 |

InChI Key |

NTJAVBUNDVUVNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 5 Chloromethyl 3 P Tolyl Isoxazole

Retrosynthetic Analysis and Key Disconnection Approaches for the Isoxazole (B147169) Nucleus

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 5-(chloromethyl)-3-(p-tolyl)isoxazole, the most prominent disconnection strategy involves the [3+2] cycloaddition pathway, which is a cornerstone of isoxazole synthesis. core.ac.ukrsc.orgyoutube.comnih.gov

The key disconnections are made at the C-O and C-C bonds within the isoxazole ring, leading to two primary synthons:

A p-tolylnitrile oxide synthon, which provides the C-3 carbon, the nitrogen atom, and the p-tolyl substituent.

A three-carbon dipolarophile synthon bearing a chloromethyl group, which provides carbons C-4 and C-5, along with the C-5 substituent.

This retrosynthetic approach reveals the corresponding chemical equivalents: p-tolylnitrile oxide (often generated in situ) and a suitable alkyne or alkene like propargyl chloride. This convergent strategy is highly favored as it allows for the modular and efficient assembly of the target molecule from two separate, less complex fragments.

Optimized Cycloaddition Strategies for Isoxazole Core Formation

The formation of the isoxazole ring is most effectively accomplished through cycloaddition reactions, which offer excellent control over the final structure. researchgate.netacs.org

The 1,3-dipolar cycloaddition reaction is the most fundamental and widely used method for synthesizing the isoxazole scaffold. rsc.orgnih.govnih.gov This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne or an alkene. youtube.commaynoothuniversity.ie For the synthesis of this compound, this translates to the reaction between p-tolylnitrile oxide and an alkyne such as propargyl chloride.

The nitrile oxide dipole is highly reactive and is almost always generated in situ to prevent its dimerization into a furoxan. nih.gov Common methods for its generation start from an aldoxime (4-methylbenzaldehyde oxime in this case), which is oxidized using reagents like sodium hypochlorite (B82951) (NaOCl) or N-Chlorosuccinimide (NCS). biolmolchem.com An alternative route is the base-promoted dehydrohalogenation of a hydroxyimidoyl chloride. nih.gov Once formed, the nitrile oxide rapidly undergoes cycloaddition with the dipolarophile present in the reaction mixture to yield the stable, aromatic isoxazole ring. youtube.com

Table 1: Common Reagents for In Situ Nitrile Oxide Generation

| Precursor | Reagent(s) | Description |

| Aldoxime | Sodium Hypochlorite (NaOCl), Chloramine-T maynoothuniversity.ie | A common, mild oxidation method to generate nitrile oxides. biolmolchem.com |

| Aldoxime | N-Chlorosuccinimide (NCS) | An alternative oxidizing agent for the conversion of oximes. core.ac.uk |

| Hydroxyimidoyl Chloride | Triethylamine (B128534) (Et₃N) or other bases | Dehydrochlorination provides the nitrile oxide under basic conditions. nih.gov |

| Primary Nitroalkane | Phenyl isocyanate, POCl₃ | Dehydration reaction, though often requiring harsher conditions. rsc.org |

When an unsymmetrical alkyne like propargyl chloride reacts with a nitrile oxide, two different regioisomers can potentially form: the 3,5-disubstituted product or the 3,4-disubstituted product. The regioselectivity of the cycloaddition is therefore critical. For the synthesis of the target compound, exclusive or predominant formation of the 3,5-isomer is required.

Experimental and theoretical studies, including Density Functional Theory (DFT), show that the reaction between aryl nitrile oxides and terminal alkynes is highly regioselective, strongly favoring the 3,5-disubstituted isoxazole. researchgate.netnih.govrsc.orgnih.gov This outcome is governed by a combination of steric and electronic factors, which can be explained by the distortion/interaction model of reactivity. nih.gov The electronic energies of activation are primarily controlled by the energy required to distort the reactants into their transition state geometries, which favors the orientation leading to the 3,5-isomer.

To improve reaction efficiency, mildness of conditions, and in some cases, regioselectivity, various catalytic systems have been developed. Copper(I) and Ruthenium-catalyzed cycloadditions are notable examples. nih.govnih.gov These metal-catalyzed reactions can proceed at lower temperatures and often give excellent yields with high regioselectivity. maynoothuniversity.ie For instance, a recyclable Cu/Al₂O₃ nanocomposite has been shown to effectively catalyze the 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides. nih.gov Such methods align with the principles of "click chemistry," offering a reliable and high-yielding route to the desired isoxazole products.

Strategic Introduction of the Chloromethyl Functionality at the C-5 Position

There are two primary strategies:

Direct Incorporation via the Dipolarophile: The most straightforward method is to use a dipolarophile that already contains the required chloromethyl group. Propargyl chloride is the ideal alkyne for this purpose, as its cycloaddition with p-tolylnitrile oxide directly installs the chloromethyl group at the C-5 position of the isoxazole ring. researchgate.net An alternative is the use of 2,3-dichloropropene, which also serves as a synthetic equivalent of propargyl chloride for constructing the 5-(chloromethyl)isoxazole (B1588054) moiety. researchgate.net

Post-Cycloaddition Functionalization: An alternative route involves a two-step process. First, a cycloaddition is performed with propargyl alcohol to form the intermediate (3-(p-tolyl)isoxazol-5-yl)methanol. biolmolchem.combiolmolchem.com This alcohol is then converted to the target chloride through a subsequent chlorination step, typically using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). While effective, this two-step approach is less atom-economical than the direct incorporation method.

Table 2: Comparison of Strategies for C-5 Chloromethylation

| Strategy | Description | Pros | Cons |

| Direct Incorporation | Use of propargyl chloride or 2,3-dichloropropene in the cycloaddition. researchgate.net | High atom economy, single step. | Reagents can be volatile and reactive. |

| Post-Cycloaddition Functionalization | Cycloaddition with propargyl alcohol followed by chlorination of the resulting hydroxymethyl group. nih.gov | Avoids handling propargyl chloride. | Adds an extra step, lower overall yield. |

Synthetic Routes for Incorporating the p-Tolyl Moiety at the C-3 Position

The p-tolyl group at the C-3 position is sourced from the nitrile oxide component. Therefore, the synthesis begins with a readily available p-tolyl precursor, which is almost universally p-tolualdehyde (4-methylbenzaldehyde).

The standard synthetic sequence is as follows:

Oxime Formation: p-Tolualdehyde is reacted with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base like pyridine (B92270) or sodium hydroxide, to form 4-methylbenzaldehyde (B123495) oxime. biolmolchem.combiolmolchem.comresearchgate.net

In Situ Nitrile Oxide Generation: The resulting aldoxime is not isolated but is directly converted to p-tolylnitrile oxide in the same reaction vessel. This is achieved by adding an oxidizing agent (e.g., NaOCl) or by converting the oxime to a hydroxyimidoyl chloride followed by elimination. nih.govbiolmolchem.com

This well-established sequence ensures that the p-tolyl group is efficiently and correctly positioned at C-3 of the isoxazole ring during the key cycloaddition step.

Cross-Coupling Strategies for Arylation (e.g., Suzuki-Miyaura, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing versatile pathways to aryl-substituted isoxazoles.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide and is widely used for creating biaryl systems. researchgate.net In a hypothetical synthesis of the target compound's core, p-tolylboronic acid could be coupled with a suitable 3-halo-5-(chloromethyl)isoxazole or a protected precursor. While direct Suzuki coupling to form this compound is not extensively documented, the methodology is well-established for analogous heterocyclic systems. For instance, palladium acetate-catalyzed, ligand-free Suzuki reactions of 2,3,5-trichloropyridine (B95902) with various arylboronic acids have been successfully conducted in aqueous media, demonstrating the feasibility of coupling aryl groups to halogenated heterocycles. nih.gov Such reactions are often efficient, regioselective, and can be performed under environmentally benign conditions. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method offers a route to the isoxazole core by first synthesizing an alkynyl intermediate. For example, p-tolylacetylene could be coupled with a suitable electrophile, followed by cyclization to form the isoxazole ring. The reaction is known for its reliability and tolerance of various functional groups, proceeding under mild, often room temperature, conditions. wikipedia.org The development of copper-free Sonogashira protocols has further enhanced its applicability and alignment with greener chemistry principles. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Synthesis

| Coupling Type | Catalyst System | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | 2,3,5-trichloropyridine, Phenylboronic acid | Na₂CO₃, H₂O/DMF, 60°C | 93% | nih.gov |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 3,5-dichloro-1,2,4-thiadiazole, Arylboronic acid | K₂CO₃, Toluene/H₂O/MeOH, reflux | High | researchgate.net |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Aryl bromide, Triisopropylsilylacetylene | Et₂N, DMF, rt, 2-3 days | High | researchgate.net |

| Sonogashira (Cu-free) | Pd(dba)₂/HandaPhos | Aryl halide, Terminal alkyne | Water, rt | High | organic-chemistry.org |

Alternative Arylation Protocols

Beyond traditional cross-coupling, direct C-H arylation has emerged as a more atom-economical and efficient strategy, avoiding the need for pre-functionalized substrates like organohalides or organometallics.

Direct C-H Arylation: This methodology involves the direct coupling of a C-H bond with an aryl partner. Palladium-catalyzed direct C-H arylation of the isoxazole core at the 5-position with aryl iodides has been successfully demonstrated. nih.govresearchgate.net The reaction often requires a palladium catalyst, a phosphine (B1218219) ligand, and a silver-based activator to achieve high regioselectivity and good yields. researchgate.net This approach offers a streamlined route to 5-arylisoxazoles and could potentially be adapted for the synthesis of 3-arylisoxazoles by modifying the directing groups and reaction conditions. researchgate.netresearchgate.net

Table 2: Alternative Arylation Method for Isoxazole Synthesis

| Method | Catalyst/Reagents | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | PdCl₂(MeCN)₂, DPPBz, AgF | Isoxazole, Aryl iodide | Selective C-H activation at the 5-position; avoids organometallic reagents. | researchgate.net |

Development of Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. The synthesis of isoxazoles has benefited significantly from these advancements.

Ultrasound-Assisted Synthesis: Sonochemistry has been shown to dramatically accelerate reaction rates, improve yields, and reduce energy consumption in isoxazole synthesis. mdpi.com Ultrasound-assisted multi-component reactions, such as one-pot, five-component syntheses in water, can produce highly functionalized isoxazoles in minutes with high yields. researchgate.netdntb.gov.ua This technique enhances mass transfer and can minimize the formation of byproducts. mdpi.com

Deep Eutectic Solvents (DES): As a green alternative to volatile organic solvents, Deep Eutectic Solvents (DES) have proven effective for isoxazole synthesis. acs.orgnih.govresearchgate.net A common DES, formed from choline (B1196258) chloride and urea, can serve as a recyclable medium for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. acs.orgacs.org The use of DES is advantageous due to their low toxicity, biodegradability, and low cost. acs.orgnih.gov

Aqueous and Catalyst-Free Conditions: The development of syntheses in water is a primary goal of green chemistry. One-pot, three-component syntheses of isoxazol-5(4H)-one derivatives have been achieved using citric acid as a biodegradable catalyst in water, affording high yields. orientjchem.org Other approaches have utilized NaCl/Oxone/Na₃PO₄ systems in aqueous media under ultrasonic irradiation for the clean synthesis of isoxazoline (B3343090) derivatives. researchgate.net

Table 3: Comparison of Green Synthesis Approaches for Isoxazoles

| Approach | Solvent/Medium | Catalyst/Promoter | Key Advantages | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted MCR | Water | CaCl₂/K₂CO₃ | Very short reaction times (13-17 min), high yields (75-96%). | dntb.gov.ua |

| Deep Eutectic Solvent | Choline chloride:urea | None (metal-free) | Recyclable solvent, biodegradable, good yields. | acs.orgacs.org |

| Aqueous Synthesis | Water | Citric Acid | Environmentally benign, uses a natural catalyst, high yields. | orientjchem.org |

| Ultrasound & Aqueous | EtOH/H₂O | NaCl/Oxone/Na₃PO₄ | Green solvent, inexpensive reagents, good yields. | researchgate.net |

Isolation and Purification Techniques for Complex Isoxazole Intermediates

The isolation and purification of intermediates like this compound are critical for obtaining a final product of high purity. A range of techniques from traditional to modern are employed.

Chromatography: Flash column chromatography on silica (B1680970) gel is a standard and widely used method for the purification of isoxazole derivatives and their precursors, effectively separating the desired compound from reaction byproducts and unreacted starting materials. acs.orgnih.gov

Recrystallization: This is a classic and effective technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solution.

Precipitation and Filtration: In certain reaction systems, particularly those using aqueous or mixed-solvent media, the desired product may be insoluble and precipitate out of the reaction mixture. In such cases, simple suction filtration is sufficient to isolate the product, often in high purity, thus avoiding the need for chromatography. researchgate.net This is a key feature of some green chemistry protocols.

Table 4: Purification Techniques for Isoxazole Intermediates

| Technique | Description | Applicability | Reference |

|---|---|---|---|

| Flash Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase. | General-purpose purification of a wide range of isoxazole intermediates. | acs.orgnih.gov |

| Recrystallization | Purification of solid compounds based on differences in solubility in a specific solvent at different temperatures. | Purification of solid, crystalline isoxazole products. | - |

| Precipitation/Filtration | Isolation of an insoluble product directly from the reaction mixture by filtration. | Ideal for products that are solids and insoluble in the reaction medium, common in aqueous syntheses. | researchgate.net |

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Chloromethyl 3 P Tolyl Isoxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl group attached to the C5 position of the isoxazole (B147169) ring is a labile leaving group, rendering this site highly susceptible to nucleophilic attack. This reactivity is the cornerstone of many synthetic applications of 5-(chloromethyl)-3-(p-tolyl)isoxazole, allowing for the introduction of a wide array of functional groups.

Scope of Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon-based)

A broad spectrum of nucleophiles can be employed to displace the chloride ion from the chloromethyl group. Research has demonstrated successful substitution reactions using oxygen, nitrogen, and sulfur-based nucleophiles. researchgate.net The reaction of 3-chloromethyl-5-(p-tolyl)isoxazoles with various nucleophiles results in the formation of new derivatives with modified properties. researchgate.net

Oxygen Nucleophiles: The reaction with phenols under Williamson ether synthesis conditions yields the corresponding aryloxymethyl derivatives. For instance, substituted phenols react with 3-chloromethyl-5-(p-tolyl)isoxazoles to afford 3-aryloxymethyl-5-(p-tolyl)isoxazoles. researchgate.net Similarly, alkoxides such as sodium methylate readily replace the chlorine atom to form a methoxy (B1213986) group. researchgate.net

Nitrogen Nucleophiles: Amine-based nucleophiles, such as morpholine, have been shown to react effectively, leading to the formation of the corresponding aminomethyl derivatives. researchgate.net

Sulfur Nucleophiles: Thiolates are potent nucleophiles for this transformation. Sodium salts of phenylthiol, benzylthiol, and furfurylthiol have been successfully used to introduce various sulfanyl (B85325) groups, yielding the respective thioether products. researchgate.net

Table 1: Scope of Nucleophiles in Substitution Reactions

| Nucleophile Class | Specific Nucleophile Example | Resulting Functional Group | Product Type |

|---|---|---|---|

| Oxygen | Phenols, Sodium Methylate | Aryloxy, Methoxy | Ether |

| Nitrogen | Morpholine | Morpholinyl | Amine |

| Sulfur | Sodium Phenylthiolate | Phenylsulfanyl | Thioether |

| Sulfur | Sodium Benzylthiolate | Benzylsulfanyl | Thioether |

| Sulfur | Sodium Furfurylthiolate | Furfurylsulfanyl | Thioether |

Mechanistic Investigations (e.g., S_N1, S_N2 pathways)

While specific mechanistic studies for this compound are not extensively documented, the reaction pathway can be inferred from general principles of nucleophilic substitution. The substrate is a primary alkyl halide (R-CH₂-Cl). Such substrates typically favor the bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.orgsavemyexams.comquora.com

The S(_N)2 pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. masterorganicchemistry.com This mechanism is favored for primary substrates due to the low steric hindrance around the reaction center. libretexts.org Reactions employing strong nucleophiles, such as thiolates or alkoxides, in polar aprotic solvents are characteristic of the S(_N)2 pathway. libretexts.org

However, the potential for a unimolecular (S(_N)1) mechanism cannot be entirely dismissed. The isoxazole ring and the adjacent p-tolyl group could potentially stabilize a carbocation intermediate through resonance, a key feature of the S(_N)1 pathway. savemyexams.com An S(_N)1 reaction proceeds in two steps: the formation of a carbocation followed by a rapid attack by the nucleophile. masterorganicchemistry.com This pathway might become competitive under conditions that favor carbocation formation, such as the use of polar protic solvents and weaker nucleophiles.

Regio- and Stereoselectivity in Substitution Reactions

The nucleophilic substitution reactions of this compound exhibit high regioselectivity. The attack invariably occurs at the methylene (B1212753) carbon bearing the chlorine atom, as the C-Cl bond is the most polarized and weakest bond, making it the most electrophilic site. There is no evidence of substitution occurring on the isoxazole or tolyl rings under these conditions.

Stereoselectivity is generally not a consideration in these reactions, as the substrate is achiral and the substitution occurs at a prochiral center. If a chiral nucleophile were used, the formation of diastereomers would be possible, but this is a specific case not broadly reported for this substrate. In typical S(_N)2 reactions, if the reaction were to occur at a chiral center, it would proceed with an inversion of configuration. masterorganicchemistry.com

Reactions Involving the Isoxazole Ring System

The isoxazole ring, while aromatic, possesses unique reactivity due to the presence of the N-O bond and the influence of its substituents. It can undergo ring-opening reactions under specific conditions or participate in substitution reactions.

Ring-Opening Reactions and Derivatization of Resulting Products

A significant transformation of the isoxazole nucleus is its reductive ring-opening. This reaction typically involves the cleavage of the weak N-O bond. A well-established method for this transformation is the use of molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water. rsc.orgrsc.org This reaction converts 3,5-disubstituted isoxazoles into β-aminoenones in good yields. rsc.orgrsc.org The reaction proceeds via the reductive cleavage of the N-O bond, followed by hydrolysis of an intermediate. rsc.orgacs.org

For this compound, this reaction would be expected to yield a β-aminoenone derivative, which can serve as a versatile intermediate for the synthesis of other complex molecules. The resulting enamine functionality can be further hydrolyzed or reduced to access β-hydroxy ketones or γ-amino alcohols.

Table 2: Ring-Opening of Isoxazoles with Molybdenum Hexacarbonyl

| Reactant Type | Reagent | Product Type | Key Transformation |

|---|---|---|---|

| 3,5-Disubstituted Isoxazole | Mo(CO)₆, H₂O | β-Aminoenone | Reductive N-O bond cleavage |

Electrophilic and Nucleophilic Aromatic Substitution on the Isoxazole Ring

The isoxazole ring can participate in aromatic substitution reactions, though its reactivity is influenced by the inherent electronic properties of the ring and its substituents. chemicalbook.com

Electrophilic Aromatic Substitution (S(_E)Ar): The isoxazole ring is generally considered a π-excessive heterocycle, but the electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack compared to rings like furan (B31954) or pyrrole. chemicalbook.com Theoretical and experimental studies on unsubstituted isoxazole show that electrophilic substitution preferentially occurs at the C4 position. reddit.com In this compound, the C3 position is occupied by the p-tolyl group and the C5 position by the chloromethyl group. The C4 position is therefore the most likely site for electrophilic attack, such as nitration, halogenation, or Friedel-Crafts reactions, should the conditions be forcing enough to overcome the ring's moderate reactivity.

Nucleophilic Aromatic Substitution (S(_N)Ar): Unactivated aromatic rings are generally poor substrates for nucleophilic substitution. wikipedia.org However, the S(_N)Ar reaction can occur on the isoxazole ring if it is sufficiently activated by strong electron-withdrawing groups. researchgate.netrsc.org For example, 5-nitroisoxazoles readily undergo nucleophilic substitution where the nitro group is displaced by various nucleophiles. rsc.orgmdpi.com In the case of this compound, the chloromethyl group is only weakly electron-withdrawing, and the p-tolyl group is electron-donating. Therefore, direct nucleophilic attack on the isoxazole ring itself is considered unlikely under standard conditions. The more facile substitution at the chloromethyl side-chain would be the overwhelmingly preferred pathway.

Reductive and Oxidative Transformations of the Heterocyclic Core

The stability of the isoxazole ring is significant, yet it can undergo cleavage of the weak N-O bond under specific reductive or oxidative conditions, leading to the formation of various acyclic compounds.

Reductive Transformations:

The reductive cleavage of the isoxazole N-O bond is a well-established transformation that typically yields β-aminoenones. This can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents. For instance, the irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) leads to the reductive cleavage of the isoxazole ring. rsc.org Another general method involves the use of molybdenum hexacarbonyl [Mo(CO)6] in the presence of water, which effectively cleaves the N-O bond to produce β-aminoenones in good yields. rsc.org Deprotonation at the C3 position of the isoxazole ring can also lead to the cleavage of the O-N bond and subsequent ring-opening of the anion. nsf.gov While specific studies on this compound are not extensively documented, the general principles of isoxazole chemistry suggest that it would undergo similar transformations. For example, reduction with reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst could potentially lead to the corresponding β-aminoenone.

Oxidative Transformations:

The isoxazole ring is generally stable towards oxidizing agents. clockss.org However, under specific conditions, oxidative transformations can occur. For instance, the oxidative chlorination of 5-(benzylthio)isoxazoles with gaseous chlorine can lead to the formation of isoxazole-5-sulfonyl chlorides. nih.gov Photooxygenation of isoxazole derivatives, such as 3-(p-substituted phenyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazoles, with singlet oxygen can yield endoperoxides. libretexts.org The application of such oxidative conditions to this compound would likely target the tolyl group or the chloromethyl side chain, but specific studies on the oxidative transformation of its isoxazole core are limited.

Metal-Catalyzed Transformations and Their Application to this compound

Metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have become powerful tools for the functionalization of heterocyclic compounds, including isoxazoles. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Advanced Cross-Coupling Methodologies for Further Functionalization

The chloromethyl group at the 5-position of this compound is a prime site for cross-coupling reactions. However, more advanced methodologies focus on the functionalization of the isoxazole ring itself, often requiring prior halogenation of the ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a versatile method for forming C-C bonds. libretexts.orgyoutube.comnih.govresearchgate.net While direct coupling at a C-H bond of the isoxazole is challenging, halogenated isoxazoles are excellent substrates. For instance, 4- and 5-halo-1,2,3-triazoles undergo Suzuki-Miyaura coupling with boronic acids in water, a method that could potentially be adapted for halo-isoxazoles. rsc.org

A general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Yield (%) | Reference |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh3)4, K3PO4 | 9-Benzyl-6-phenylpurine | 95 | researchgate.net |

| 9-Benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh3)4, K3PO4 | 9-Benzyl-8-phenyladenine | 85 | researchgate.net |

| 2,6-Dichloropurine | (E)-2-Phenylvinylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Chloro-6-((E)-2-phenylvinyl)purine | 70 | researchgate.net |

Table 1: Examples of Suzuki-Miyaura Coupling of Halopurines (Illustrative for Heterocyclic Coupling)

C-H Activation Strategies

Direct C-H activation is an increasingly important strategy for the functionalization of heterocycles, as it avoids the need for pre-functionalized starting materials. researchgate.net Palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position with aryl iodides has been achieved, providing a route to 5-arylisoxazoles. nih.gov The reaction selectively activates the C-H bond at the 5-position. More recently, the palladium-catalyzed C4,C5-diarylation of ethyl isoxazole-3-carboxylate via a double C-H bond functionalization has been reported, demonstrating the potential for multiple functionalizations of the isoxazole ring. researchgate.net The regioselectivity of these reactions is often directed by substituents on the isoxazole ring. For 3-(p-tolyl)isoxazole, C-H activation could potentially occur at the C-4 or C-5 position, depending on the reaction conditions and directing groups.

| Isoxazole Derivative | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |

| 3,5-Dimethylisoxazole | Iodobenzene | Pd(OAc)2, P(o-tol)3, Cs2CO3 | 3,5-Dimethyl-4-phenylisoxazole | 75 | researchgate.net |

| Ethyl isoxazole-3-carboxylate | 4-Bromobenzonitrile | Pd(OAc)2, KOAc, Adah-IPr | Ethyl 4,5-bis(4-cyanophenyl)isoxazole-3-carboxylate | 82 | researchgate.net |

| Ethyl isoxazole-3-carboxylate | 3-Bromobenzonitrile | Pd(OAc)2, KOAc, Adah-IPr | Ethyl 4,5-bis(3-cyanophenyl)isoxazole-3-carboxylate | 78 | researchgate.net |

Table 2: Examples of Palladium-Catalyzed C-H Arylation of Isoxazoles

Cycloaddition Reactions and Formation of Fused Heterocyclic Architectures

The isoxazole ring can participate as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of fused heterocyclic systems. More commonly, the chloromethyl group of this compound can be converted into other functional groups that can then undergo intramolecular cycloaddition.

For example, the chloromethyl group can be transformed into a propargyl ether, which can then undergo an intramolecular [3+2] cycloaddition with a nitrile oxide generated in situ to form a fused isoxazole system. researchgate.net The synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloid derivatives has been achieved through an intramolecular cycloaddition of propargyl-substituted methyl azaarenes. researchgate.net Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides with cycloheptatriene (B165957) to synthesize dihydro-cyclohepta[d]isoxazoles, which can be further transformed. libretexts.org The synthesis of isoxazole-fused 3-sulfolenes serves as a precursor to o-dimethylene isoxazoles, which are reactive intermediates for further cycloadditions. capes.gov.br

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| 2-Methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one | t-BuONO | Intramolecular [3+2] Cycloaddition | 9-(p-Tolyl)-4H,6H-isoxazolo[3',4':3,4]pyrrolo[2,1-b]quinazolin-6-one | researchgate.net |

| p-Toluonitrile oxide | Cycloheptatriene | 1,3-Dipolar Cycloaddition | 3-(p-Tolyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazole | libretexts.org |

| 3-Methylisoxazol-5-amine | 2-Chloro-1-(1H-indol-3-yl)ethanone | Nucleophilic substitution followed by intramolecular cyclization | 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole | clockss.org |

Table 3: Examples of Reactions Leading to Fused Isoxazole Systems

Functional Group Interconversions and Strategic Derivatizations

The chloromethyl group in this compound is a highly versatile functional group that readily undergoes nucleophilic substitution reactions, allowing for a wide range of derivatizations.

The chlorine atom can be displaced by various nucleophiles such as alkoxides, thiolates, and amines to introduce new functionalities. For instance, reaction with sodium methylate in methanol (B129727) replaces the chlorine with a methoxy group. researchgate.net Similarly, treatment with sodium phenylthiolate, benzylthiolate, or furfurylthiolate leads to the corresponding thioethers. researchgate.net Amines, such as morpholine, also readily displace the chloride to form the corresponding 5-(aminomethyl)isoxazole derivatives. researchgate.net

Furthermore, the chloromethyl group can be a precursor to other functional groups. For example, it can be converted to a hydroxymethyl group, which can then be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization. nih.govbiolmolchem.combiolmolchem.com A study on the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol derivatives highlights the conversion of the corresponding aldehyde to the alcohol. biolmolchem.combiolmolchem.com

| Nucleophile | Solvent | Product | Yield (%) | Reference |

| Sodium methoxide | Methanol | 5-(Methoxymethyl)-3-(p-tolyl)isoxazole | - | researchgate.net |

| Sodium phenoxide | Methanol | 5-(Phenoxymethyl)-3-(p-tolyl)isoxazole | - | researchgate.net |

| Sodium phenylthiolate | Methanol | 5-(Phenylthiomethyl)-3-(p-tolyl)isoxazole | - | researchgate.net |

| Sodium benzylthiolate | Methanol | 5-(Benzylthiomethyl)-3-(p-tolyl)isoxazole | - | researchgate.net |

| Morpholine | Methanol | 4-[[3-(p-Tolyl)isoxazol-5-yl]methyl]morpholine | - | researchgate.net |

| Thiourea | - | Isoxazolyl-thiourea conjugate | - | researchgate.net |

| Thioglycolic acid | - | Isoxazolyl-thioglycolic acid conjugate | - | researchgate.net |

Table 4: Nucleophilic Substitution Reactions of 3-Chloromethyl-5-(p-tolyl)isoxazole (Data for closely related 3-chloromethyl-5-phenylisoxazoles indicates similar reactivity) researchgate.net

Design and Synthesis of Advanced Organic Scaffolds and Complex Molecules Derived from 5 Chloromethyl 3 P Tolyl Isoxazole

Construction of Polyfunctionalized Isoxazole (B147169) Derivatives

The primary utility of 5-(Chloromethyl)-3-(p-tolyl)isoxazole lies in the high reactivity of its chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the direct introduction of a wide range of functional groups, transforming the simple starting material into a diverse collection of polyfunctionalized isoxazole derivatives.

Research has demonstrated that the chlorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. For instance, the reaction of 3-aryl-5-chloromethylisoxazoles with different nucleophiles such as sodium methoxide, sodium acetate, and 2-aminoethanol has been reported to yield the corresponding methoxy (B1213986), acetoxy, and ethanolamine (B43304) derivatives. researchgate.net

A notable example is the Williamson ether synthesis, where this compound reacts with substituted phenols to afford the corresponding aryloxymethyl ethers. researchgate.net Similarly, treatment with sodium methylate results in the methoxy derivative, while reactions with sodium thiolates, such as sodium phenylthiolate or sodium benzylthiolate, yield the corresponding thioethers. researchgate.net The compound also reacts smoothly with secondary amines, like morpholine, to produce the respective amino derivative. researchgate.net

These transformations highlight the compound's role as a scaffold for introducing new functionalities. The resulting polyfunctionalized molecules, which combine the stable 3-(p-tolyl)isoxazole core with a varied functional group at the 5-position, are valuable intermediates for further synthetic manipulations or for direct evaluation in research applications.

Table 1: Examples of Polyfunctionalized Derivatives from this compound

| Nucleophile | Reagent | Resulting Functional Group | Derivative Name |

|---|---|---|---|

| Phenoxide | Substituted Phenol | Aryloxymethyl ether | 5-(Aryloxymethyl)-3-(p-tolyl)isoxazole |

| Methoxide | Sodium Methylate | Methoxy | 5-(Methoxymethyl)-3-(p-tolyl)isoxazole |

| Phenylthiolate | Sodium Phenylthiolate | Phenylsulfanyl | 5-(Phenylsulfanylmethyl)-3-(p-tolyl)isoxazole |

| Benzylthiolate | Sodium Benzylthiolate | Benzylsulfanyl | 5-(Benzylsulfanylmethyl)-3-(p-tolyl)isoxazole |

| Morpholine | Morpholine | Morpholinyl | 5-(Morpholin-4-ylmethyl)-3-(p-tolyl)isoxazole |

| Acetate | Sodium Acetate | Acetoxymethyl | 5-(Acetoxymethyl)-3-(p-tolyl)isoxazole |

This table is generated based on reported reaction types for 3-aryl-5-chloromethylisoxazoles. researchgate.netresearchgate.net

Utilization as a Key Building Block for Asymmetric Synthesis

The application of this compound as a direct precursor in asymmetric synthesis is a developing area of research. Asymmetric synthesis involves the creation of chiral molecules, which is of paramount importance in the development of new pharmaceuticals. While the literature contains numerous examples of asymmetric syntheses to create chiral isoxazole-containing molecules, direct utilization of this compound for this purpose is not yet extensively documented.

The potential for its use, however, is significant. Several strategies could be envisioned:

Kinetic Resolution: The precursor alcohol, (3-p-tolyl-isoxazol-5-yl)methanol, could undergo enzymatic or catalyst-based kinetic resolution to separate its enantiomers before conversion to the chiral chloromethyl derivative.

Chiral Auxiliary Attachment: The chloromethyl group could be used to attach a chiral auxiliary. This auxiliary would then direct the stereochemical outcome of a subsequent reaction on another part of the molecule, before being cleaved to yield the chiral product.

Prochiral Substrate Derivatization: The isoxazole could be incorporated into a prochiral substrate, where a subsequent asymmetric reaction, such as a hydrogenation or an epoxidation, would be guided by a chiral catalyst to create stereocenters.

While direct examples involving this compound are scarce, related studies on other isoxazole frameworks have successfully employed such principles. For example, asymmetric [3+2] cycloaddition reactions have been developed to produce complex chiral dispirooxindoles containing an isoxazole moiety, albeit starting from different isoxazole precursors. This demonstrates the compatibility of the isoxazole ring system within highly stereoselective transformations, suggesting a promising future for the application of versatile building blocks like this compound in this field.

Development of Diverse Compound Libraries for Research Exploration

The creation of compound libraries—large collections of structurally related molecules—is a fundamental strategy in drug discovery and materials science for screening and identifying lead compounds. This compound is an ideal starting scaffold for generating such libraries due to the reliable and versatile reactivity of its chloromethyl group.

As detailed in section 4.1, a single starting material can be converted into a multitude of derivatives by reaction with a diverse set of nucleophiles. researchgate.netresearchgate.net By employing parallel synthesis techniques, a large library of isoxazole ethers, thioethers, esters, and amines can be rapidly produced. For example, reacting this compound with a plate of 96 different phenols or amines would yield a library of 96 distinct isoxazole derivatives, each with a unique substitution at the 5-position.

This strategy allows for a systematic exploration of the structure-activity relationship (SAR). By keeping the 3-(p-tolyl)isoxazole core constant while varying the functional group at the 5-position, researchers can correlate changes in the molecular structure to changes in biological activity or material properties. This systematic approach is more efficient than synthesizing each compound individually and is crucial for optimizing the properties of a lead molecule. The availability of 3-organyl-5-(chloromethyl)isoxazoles has enabled the synthesis of water-soluble conjugates with entities like amino acids and thiourea, further expanding the chemical space accessible for research. researchgate.net

Integration into Synthetic Strategies for Natural Product Analogs and Bioactive Mimetics

Natural products are a rich source of inspiration for drug development, but their complex structures often make them difficult to synthesize and modify. Synthetic building blocks like this compound provide a powerful tool for creating simplified analogs or hybrid molecules that retain or improve upon the biological activity of the parent natural product.

A key strategy involves using the chloromethyl group as a handle to "graft" the 3-(p-tolyl)isoxazole motif onto a more complex molecular scaffold, such as a natural product.

Synthetic Strategy: The primary approach is the alkylation of nucleophilic sites (typically hydroxyl or amino groups) on the natural product scaffold with this compound. For example, derivatives of comenic acid, a compound derived from kojic acid, have been alkylated with 3-chloromethyl-5-phenylisoxazole to create novel conjugates. researchgate.net

Synthetic Challenges: The main challenge in this approach is achieving selectivity. Natural products are often large molecules with multiple similar functional groups. For instance, in the synthesis of betulin-isoxazole hybrids, the selective alkylation of one specific hydroxyl group over others on the triterpenoid (B12794562) core requires careful reaction design, often involving the use of protecting groups for the less reactive sites. scielo.br The reaction conditions must be mild enough to avoid decomposition of the sensitive natural product scaffold. The alkylation with chloromethylisoxazoles can sometimes be slower and result in lower yields compared to more reactive alkylating agents, necessitating optimization of conditions like solvent and base. researchgate.net

By integrating the isoxazole unit, chemists can create novel analogs that mimic the spatial and electronic properties of a portion of the natural product or introduce new properties altogether, leading to compounds with enhanced potency or improved pharmacokinetic profiles.

Exploration of Multicomponent Reaction Protocols Involving the Compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach is valued for its step- and atom-economy, making it a cornerstone of green chemistry and efficient library synthesis.

The direct participation of this compound as a reactant in known MCRs is not well-established in the scientific literature. Most MCRs that produce isoxazoles do so by constructing the ring itself, for instance, through the reaction of an aldehyde, hydroxylamine (B1172632), and a compound with an active methylene (B1212753) group like malononitrile. nih.govresearchgate.net

However, the potential to use this compound in MCRs exists through functional group interconversion. The chloromethyl group can be converted into other functionalities that are known to participate in classic MCRs.

Conversion to an Azide (B81097): The chloride can be substituted with sodium azide to form 5-(azidomethyl)-3-(p-tolyl)isoxazole. The resulting azide is a key component for copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions, a type of "click chemistry" that can be integrated into multicomponent protocols.

Conversion to an Amine or Aldehyde: Reduction of the azide or substitution with an amine equivalent would yield 5-(aminomethyl)-3-(p-tolyl)isoxazole. Amines are cornerstone reactants in powerful MCRs like the Ugi and Mannich reactions. nih.gov Alternatively, oxidation of the precursor alcohol would yield the corresponding aldehyde, another common MCR component.

While direct use in MCRs is yet to be explored, the chemical tractability of the chloromethyl group makes this compound a promising precursor for generating substrates for these powerful synthetic methodologies.

Computational and Theoretical Investigations into the Structure and Reactivity of 5 Chloromethyl 3 P Tolyl Isoxazole

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure, molecular orbital distributions, and energetic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), provide a quantitative description of the molecule's stability, reactivity, and electronic landscape.

Electronic Structure and Energetics: The electronic structure of 5-(Chloromethyl)-3-(p-tolyl)isoxazole is characterized by the interplay between the electron-rich isoxazole (B147169) ring, the p-tolyl group, and the electrophilic chloromethyl substituent. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are standard for optimizing the molecular geometry and calculating thermodynamic properties. researchgate.net In a study on 5-aryl-3-(pyridine-3-yl)isoxazole hybrids, DFT calculations were used to investigate the geometrical and electronic properties, which are crucial for understanding their potential as anticancer agents. researchgate.net For the title compound, such calculations would reveal key bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

Molecular Orbitals (HOMO-LUMO): The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

In computational studies of related isoxazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the p-tolyl and isoxazole rings, while the LUMO may be distributed over the isoxazole ring and electron-withdrawing groups. For instance, in a study of novel pyridinyl isoxazole derivatives, HOMO-LUMO analysis was used to understand the charge transfer within the molecules. researchgate.net A similar analysis on this compound would likely show a significant contribution from the p-tolyl group to the HOMO and a distribution of the LUMO across the isoxazole and chloromethyl moieties, indicating the sites susceptible to nucleophilic and electrophilic attack, respectively.

A study on 4-(4-methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, which also contains a p-tolyl group, calculated a HOMO-LUMO energy gap of -4.95 eV, providing a reference point for the expected stability of such substituted heterocyclic systems. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from a DFT Study of a Related Isoxazole Derivative This table presents hypothetical but representative data for illustrative purposes, based on findings for similar compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.58 | Highest Occupied Molecular Orbital, primarily located on the p-tolyl ring and isoxazole system. |

| LUMO | -1.63 | Lowest Unoccupied Molecular Orbital, distributed over the isoxazole ring and chloromethyl group. |

| HOMO-LUMO Gap | 4.95 | Energy difference, indicating kinetic stability and chemical reactivity. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of reaction feasibility, kinetics, and selectivity.

Reaction Mechanisms: For this compound, a key reaction is the nucleophilic substitution at the chloromethyl group. The chlorine atom is a good leaving group, making the methylene (B1212753) carbon an electrophilic site. DFT studies on related systems, such as 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles, confirm their reactivity towards various nucleophiles. researchgate.net A computational investigation into the SNAr reactions of 5-nitroisoxazoles has demonstrated the utility of DFT in elucidating reaction pathways and regioselectivity. nih.gov

Another significant reaction type for isoxazoles is cycloaddition. The synthesis of the isoxazole ring itself often proceeds via a [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. A comprehensive study on the cycloaddition of (E)-3,3,3-tribromo-1-nitroprop-1-ene with aryl-substituted nitrile oxides used DFT to confirm that the reaction proceeds via a one-step, two-stage, asynchronous mechanism. nih.gov This type of analysis for the synthesis of this compound would clarify the precise nature of the bond-forming events.

Transition State Analysis: The core of a mechanistic DFT study is the location and characterization of the transition state (TS) structure, which represents the energy maximum along the reaction coordinate. Vibrational frequency analysis is used to confirm a true TS, which has exactly one imaginary frequency corresponding to the motion along the reaction path. For example, in the study of 32CA reactions of nitroalkenes, the Gibbs free energy of activation was calculated to be in the range of 20–25 kcal/mol, indicating the kinetic feasibility of the reaction. nih.gov A similar analysis of the nucleophilic substitution on this compound would determine the activation barrier for the displacement of the chloride ion by a nucleophile, providing quantitative insight into its reactivity.

Table 2: Hypothetical DFT-Calculated Energetics for a Nucleophilic Substitution Reaction This table presents hypothetical but representative data for illustrative purposes, based on findings for similar reactions.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Isolated this compound and a nucleophile. |

| Transition State | +18.5 | The energy barrier for the reaction, representing the activated complex. |

| Products | -10.2 | The final products after the substitution of the chloro group. |

Conformational Analysis and Intermolecular Interaction Modeling

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and its interactions with other molecules. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, while intermolecular interaction modeling examines how molecules bind to each other or to a receptor.

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the p-tolyl ring to the isoxazole ring. The orientation of the chloromethyl group relative to the isoxazole ring also contributes to the conformational landscape. Computational methods can map the potential energy surface (PES) by systematically rotating these bonds to identify low-energy conformers. Studies on other bi-aryl systems and substituted heterocycles show that steric hindrance and electronic effects determine the preferred dihedral angles. ijpcbs.com For the title compound, the most stable conformation would likely involve a non-planar arrangement between the two rings to minimize steric clash between the ortho-hydrogens of the tolyl group and the isoxazole ring. Preliminary conformational analysis has been noted as a key step in understanding the activity of other isoxazole-containing compounds. mdpi.comnih.gov

Intermolecular Interaction Modeling: The types of intermolecular interactions a molecule can engage in are critical for its physical properties and its role in biological systems. This compound can participate in several types of non-covalent interactions. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. The aromatic p-tolyl ring can engage in π-π stacking and C-H···π interactions. The chloromethyl group, being a weak hydrogen bond acceptor and having an electrophilic carbon, also influences interactions. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts in crystal structures. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Prohibited Properties

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities. researchgate.netnih.gov These models use calculated molecular descriptors to predict the properties of new or untested compounds.

For this compound, a QSPR model could be developed to predict various physicochemical properties such as boiling point, solubility, or chromatographic retention time. The process involves several key steps:

Data Set Collection: A set of isoxazole derivatives with experimentally determined values for the property of interest is gathered. tandfonline.com

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the set.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation relating the descriptors to the property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com

Studies on isoxazole derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to model their biological activities. mdpi.com These models generate contour maps that visualize how steric, electrostatic, and hydrophobic fields contribute to the activity, providing a guide for designing new compounds. mdpi.com A similar approach could be applied to model non-prohibited physical properties of isoxazoles.

Table 3: Examples of Molecular Descriptors Used in QSPR/QSAR Models for Isoxazole Derivatives

| Descriptor Type | Example Descriptor | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Steric | Molecular Volume | Represents the size of the molecule. |

| Topological | Wiener Index | A numerical descriptor of molecular branching. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

Spectroscopic Property Prediction through Computational Methods

Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. These predictions are valuable for structure elucidation and for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). ijpcbs.com Computational studies on related heterocyclic systems have shown a good correlation between calculated and experimental chemical shifts after appropriate scaling. ijpcbs.com For this compound, such calculations would predict the chemical shifts for all unique protons and carbons, aiding in the assignment of its experimental NMR spectra.

Infrared (IR) Spectroscopy: The same quantum chemical calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule, which are observed in an IR spectrum. A known challenge is that theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. A study on (3-para-tolyl-isoxazol-5-yl)methanol discusses the characteristic IR absorption bands, such as the C=N stretching vibration of the isoxazole ring around 1600 cm⁻¹. biolmolchem.com Computational prediction would provide a detailed assignment for all vibrational modes of the title compound.

Advanced Analytical Methodologies Employed in the Characterization and Research of 5 Chloromethyl 3 P Tolyl Isoxazole and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a synthesized compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the determination of a precise molecular formula. This is a fundamental step in characterization, distinguishing the target compound from isomers or products of unexpected side reactions.

In the analysis of isoxazole (B147169) derivatives, HRMS is routinely used to validate the final product. For instance, in the synthesis of related compounds like 5-(2,3-dichlorophenyl)-3-phenylisoxazole, the experimentally observed m/z value from HRMS-ESI (Electrospray Ionization) is compared against the theoretically calculated value for the protonated molecule [M+H]⁺. rsc.org A close match between the found and calculated values provides strong evidence for the correct molecular formula. rsc.orgbeilstein-journals.org This technique is also invaluable for confirming the successful incorporation of all atoms during multi-step syntheses. unsri.ac.id

Table 1: Example of HRMS Data for Molecular Formula Confirmation of an Isoxazole Derivative

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 5-(2,3-dichlorophenyl)-3-phenylisoxazole | C₁₅H₁₀Cl₂NO | 290.0134 | 290.0129 | rsc.org |

| 5-Phenyl-3-(quinolin-2-yl)isoxazole | C₁₈H₁₃N₂O | 273.1022 | 273.1027 | beilstein-journals.org |

| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | C₁₉H₁₅N₂O | 287.1179 | 287.1188 | beilstein-journals.org |

Note: This table provides examples for structurally related isoxazole derivatives to illustrate the application of the technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for elucidating the detailed molecular structure of organic compounds like 5-(chloromethyl)-3-(p-tolyl)isoxazole. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The protons of the p-tolyl group would appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. sciarena.com The methyl group protons on the tolyl moiety would resonate as a singlet in the upfield region (around δ 2.4 ppm). rsc.orgsciarena.com A key signal would be the singlet for the chloromethyl (-CH₂Cl) protons, expected around δ 4.7-5.2 ppm. sciarena.com The proton on the C4 position of the isoxazole ring typically appears as a singlet around δ 6.5-6.8 ppm. rsc.orgsciarena.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, characteristic signals would confirm the carbon skeleton. The isoxazole ring carbons (C3, C4, and C5) have distinct chemical shifts, often in the range of δ 95-175 ppm. rsc.org The carbons of the p-tolyl group and the chloromethyl carbon would also have predictable resonances.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, providing definitive structural proof, especially for more complex derivatives. unsri.ac.idnih.gov

Table 2: Predicted and Observed ¹H NMR Chemical Shifts (δ, ppm) for Protons in Substituted Isoxazole Derivatives

| Proton Group | Typical Chemical Shift Range (ppm) | Example Compound | Observed Shift (ppm) | Reference |

|---|---|---|---|---|

| Isoxazole-H (at C4) | 6.4 - 6.8 | (3-para-tolyl-isoxazole-5-yl)-Methanol | 6.47 | sciarena.com |

| Aromatic-H (ortho to isoxazole) | 7.5 - 7.9 | 3-phenyl-5-(p-tolyl)isoxazole | 7.73 | rsc.org |

| Aromatic-H (meta to isoxazole) | 7.1 - 7.3 | 3-phenyl-5-(p-tolyl)isoxazole | 7.28 | rsc.org |

| Methylene (B1212753) (-CH₂-) | 4.7 - 5.2 | (3-para-tolyl-isoxazole-5-yl)-Methanol | 4.72 | sciarena.com |

| Methyl (-CH₃) | 2.3 - 2.5 | 3-phenyl-5-(p-tolyl)isoxazole | 2.40 | rsc.orgsciarena.com |

Note: Data is compiled from structurally similar compounds to illustrate expected values.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. nih.gov These methods probe the vibrational modes of chemical bonds. While IR spectroscopy measures the absorption of infrared light by polar bonds, Raman spectroscopy measures the scattering of light from non-polar, polarizable bonds, making them complementary techniques. youtube.com

For this compound, IR and Raman spectra would confirm the presence of key structural features:

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. biolmolchem.com

Isoxazole Ring: Characteristic stretching vibrations for C=N, C-O, and N-O bonds typically appear in the 1000-1650 cm⁻¹ fingerprint region. researchgate.netrjpbcs.com

Chloromethyl Group: A C-Cl stretching band is expected in the lower wavenumber region, typically between 600-800 cm⁻¹.

Alkyl Group: C-H stretching vibrations for the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) provides a unique signature for the compound. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Isoxazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2970 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Isoxazole C=N | Stretch | ~1600 - 1650 |

| Isoxazole Ring | Stretch (C-O, N-O) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of molecules containing chromophores—typically conjugated systems of double bonds and aromatic rings.

The structure of this compound contains two main chromophores: the p-tolyl group and the isoxazole ring. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within these conjugated systems. The analysis of the absorption maxima (λ_max) and molar absorptivity can provide insights into the extent of conjugation and the electronic environment of the molecule. Solvent polarity can influence these electronic transitions, and studying these solvatochromic shifts can offer further information about the molecule's ground and excited states. dntb.gov.ua This technique is often used to confirm the presence of the conjugated heterocyclic and aromatic systems within the structure. researchgate.netmdpi.com

X-ray Crystallography for Precise Solid-State Structural Determination

For a molecule like this compound, X-ray crystallography would definitively confirm the connectivity of the atoms, the planarity of the isoxazole and phenyl rings, and the torsion angles between them. This level of detail is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which can influence the material's bulk properties. Crystal structure data for related isoxazole derivatives have been reported, providing insight into the solid-state features of this class of compounds. nih.govnih.gov

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental to the synthesis and analysis of this compound. They are used to separate the target compound from starting materials, reagents, and byproducts.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, chemists can visualize the consumption of reactants and the formation of the product. rsc.org

Column Chromatography: This is the primary method for the purification of the synthesized compound on a preparative scale. The crude product is passed through a column of silica (B1680970) gel, and a solvent gradient is used to elute the components based on their polarity, yielding the pure isoxazole derivative. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These high-resolution techniques are employed for the final assessment of purity. HPLC is suitable for non-volatile, thermally sensitive compounds, while GC is used for volatile substances. mdpi.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying components in a mixture. rsc.org These methods provide quantitative data on the purity of the final product, which is essential for any subsequent application.

Future Perspectives and Emerging Research Directions for 5 Chloromethyl 3 P Tolyl Isoxazole in Chemical Research

Discovery of Novel Reactivities and Unexplored Synthetic Pathways

The reactivity of the chloromethyl group in 5-(chloromethyl)-3-(p-tolyl)isoxazole is a key area for future investigation. The chlorine atom can be readily displaced by a variety of nucleophiles, a reaction that has already been demonstrated with phenols, sodium methylate, thiophenolates, and morpholine. researchgate.net This highlights the potential for creating a diverse library of derivatives with tailored properties.

Future research could focus on exploring reactions with a broader range of nucleophiles, including those with different steric and electronic properties. This could lead to the discovery of novel isoxazole (B147169) derivatives with unique functionalities. Furthermore, the development of stereoselective substitution reactions at the chloromethyl group would be a significant advancement, opening the door to chiral isoxazole-based ligands and catalysts.

In terms of synthetic pathways, current methods often involve the cycloaddition of nitrile oxides with appropriately substituted alkynes. researchgate.net An improved synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloropropene has been reported, offering a potentially more efficient and scalable route. researchgate.net Further exploration of one-pot syntheses and the use of green chemistry principles, such as reactions in aqueous media, will be crucial for making this compound more accessible for research and industrial applications. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent | Resulting Functional Group |

|---|---|---|

| Phenol | Substituted Phenol/Base | Aryloxymethyl |

| Methoxide | Sodium Methylate | Methoxymethyl |

| Thiophenolate | Sodium Phenylthiolate | Phenylsulfanylmethyl |

Potential Applications in Catalysis and Supramolecular Chemistry